N,5-Diethylisoxazol-3-amine: Structural Profiling, Physicochemical Properties, and Synthetic Workflows in Drug Discovery
N,5-Diethylisoxazol-3-amine: Structural Profiling, Physicochemical Properties, and Synthetic Workflows in Drug Discovery
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability and target affinity. N,5-diethylisoxazol-3-amine (CAS: 1420803-06-0) is a highly specialized, functionally rich building block designed for advanced drug discovery pipelines. By incorporating dual ethyl substitutions—one on the aromatic core and one on the exocyclic amine—this molecule offers a finely tuned physicochemical profile that enhances lipophilicity and membrane permeability while maintaining critical hydrogen-bonding vectors.
This technical guide provides an in-depth analysis of the chemical structure, physical properties, mechanistic utility, and validated synthetic protocols for N,5-diethylisoxazol-3-amine, serving as a comprehensive resource for researchers and application scientists.
Chemical Structure & Physicochemical Profile
The structural architecture of N,5-diethylisoxazol-3-amine (CCNc1cc(CC)on1) is defined by a five-membered heteroaromatic isoxazole ring containing adjacent oxygen and nitrogen atoms.
Structural Causality in Drug Design
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C5-Ethyl Substitution: The ethyl group at the 5-position provides necessary steric bulk and lipophilicity. Mechanistically, blocking the C5 position prevents oxidative metabolism (such as cytochrome P450-mediated hydroxylation) that frequently plagues unsubstituted isoxazoles.
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N-Ethyl Substitution (3-Amino Position): Converting the primary 3-aminoisoxazole to a secondary amine via N-ethylation reduces the hydrogen bond donor (HBD) count from two to one. This calculated reduction in the Topological Polar Surface Area (tPSA) directly enhances passive cellular permeability, a critical parameter for optimizing oral bioavailability in central nervous system (CNS) or intracellular targets.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of N,5-diethylisoxazol-3-amine, synthesizing empirical data and predictive medicinal chemistry models [1].
| Property | Value / Description |
| IUPAC Name | N,5-diethyl-1,2-oxazol-3-amine |
| CAS Registry Number | 1420803-06-0 |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| SMILES String | CCNc1cc(CC)on1 |
| Predicted LogP | ~1.6 - 1.9 (Optimal for hit-to-lead screening) |
| Hydrogen Bond Donors (HBD) | 1 |
| Hydrogen Bond Acceptors (HBA) | 2 (Isoxazole N and O) |
| Physical State (Standard Temp) | Liquid to low-melting solid (extrapolated from analogs) |
Mechanistic Role in Medicinal Chemistry
Isoxazole derivatives are foundational to modern pharmacology, present in blockbuster drugs ranging from COX-2 inhibitors (Valdecoxib) to antipsychotics (Risperidone) [2]. N,5-diethylisoxazol-3-amine is specifically engineered for kinase inhibitor development and receptor modulation .
The exocyclic secondary amine acts as a critical hinge-binding motif in the ATP-binding pocket of kinases. The nitrogen atom serves as a hydrogen bond donor to the kinase hinge backbone, while the adjacent isoxazole nitrogen acts as a hydrogen bond acceptor. The dual ethyl groups force the molecule into a specific dihedral conformation, minimizing entropic penalties upon target binding.
Caption: Integration of N,5-diethylisoxazol-3-amine into Hit-to-Lead drug discovery pipelines.
Synthetic Methodologies & Experimental Protocols
The Mechanistic Challenge
Synthesizing N-substituted 3-aminoisoxazoles presents a known synthetic hurdle. Direct nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination on 3-haloisoxazoles is thermodynamically unfavorable due to the electron-rich nature of the aromatic isoxazole ring.
The Solution: To bypass this, modern protocols utilize an addition-elimination reaction on 3-bromoisoxazolines , followed by a mild oxidation step to restore aromaticity [3]. By temporarily reducing the ring to a non-aromatic isoxazoline, the C3 position becomes highly electrophilic and susceptible to amine attack.
Step-by-Step Experimental Protocol
This self-validating protocol ensures high yields and allows for precise reaction monitoring via Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 1: Preparation of the Isoxazoline Precursor
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Generate a nitrile oxide intermediate in situ from dibromoformaldoxime using a mild base (e.g., potassium bicarbonate) in an inert solvent like dichloromethane (DCM).
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Introduce 1-butene to the system to trigger a regioselective [3+2] dipolar cycloaddition, yielding 3-bromo-5-ethylisoxazoline .
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Validation: Monitor via TLC. The disappearance of the starting oxime indicates completion.
Step 2: Addition-Elimination (Amination)
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Dissolve the isolated 3-bromo-5-ethylisoxazoline in ethanol.
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Add an excess of ethylamine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) to neutralize the generated HBr.
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Heat the reaction mixture to 70°C in a sealed tube for 12 hours.
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Validation: Analyze the reaction via LC-MS. The intermediate N,5-diethylisoxazolin-3-amine will present a distinct [M+H]+ peak at m/z 143.2.
Step 3: Iodine-Mediated Oxidation (Aromatization)
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Concentrate the crude isoxazoline intermediate and redissolve in tetrahydrofuran (THF).
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Add 1.2 equivalents of molecular iodine ( I2 ) and potassium carbonate ( K2CO3 ). Stir at room temperature for 4-6 hours.
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Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual iodine.
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Extract with ethyl acetate, dry over anhydrous Na2SO4 , and purify via flash column chromatography (Hexanes/Ethyl Acetate).
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Validation: The successful aromatization to N,5-diethylisoxazol-3-amine is confirmed by LC-MS showing an [M+H]+ mass shift from 143.2 to 141.2, alongside the emergence of a characteristic aromatic C4-H proton singlet in 1H -NMR (~6.0 ppm).
Caption: Synthetic workflow for N,5-diethylisoxazol-3-amine via isoxazoline intermediates.
References
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ChemSrc. "1420803-06-0 - N,5-diethylisoxazol-3-amine Chemical Properties and Structure." Available at:[Link][1]
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National Institutes of Health (PMC). "Advances in isoxazole chemistry and their role in drug discovery." Available at:[Link][2]
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Organic Letters - ACS Publications. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Available at:[Link][3]
